1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
CAS No.: 765262-99-5
Cat. No.: VC5989223
Molecular Formula: C12H19NO2
Molecular Weight: 209.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765262-99-5 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.289 |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C12H19NO2/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12H,13H2,1-4H3 |
| Standard InChI Key | CNXXFHOKRLLIKD-UHFFFAOYSA-N |
| SMILES | CC(C)C(C1=CC(=C(C=C1)OC)OC)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine (CAS RN: 1177778-83-4) is defined by the IUPAC name 1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine. Its structure consists of a phenyl ring substituted with methoxy groups at the 3- and 4-positions, linked to a propanamine chain with a methyl branch at the second carbon . The molecular formula C₁₂H₁₉NO₂ corresponds to a calculated exact mass of 221.32 g/mol, though the hydrochloride salt form (PubChem CID: 3032232) has a molecular weight of 231.72 g/mol .
The compound’s stereochemistry remains unspecified in available literature, suggesting that most synthetic routes produce racemic mixtures unless chiral resolving agents are employed. For instance, a related synthesis using L-proline achieved enantiomeric excess (ee) values exceeding 99% for a structurally analogous compound .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ | |
| Molecular Weight | 231.72 g/mol (HCl salt) | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Octanol-Water) | Estimated 1.8–2.2 | In silico |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can be achieved through Mannich-type reactions or reductive amination. A patent-derived method for a related compound (CAS 850222-40-1) involves a one-pot Mannich reaction using m-methoxyphenylpropan-1-one, paraformaldehyde, dimethylamine, and L-proline in ethanol under reflux . Adapting this protocol, substituting m-methoxyphenylpropan-1-one with 3,4-dimethoxypropiophenone would yield the target compound.
Critical steps include:
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Condensation: Heating the ketone, amine, and formaldehyde source in ethanol at 77°C for 36 hours.
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Workup: Acid-base extraction to isolate the crude amine.
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Purification: Chiral resolution using dibenzoyl tartaric acid to achieve high enantiopurity .
Process Optimization
The reaction’s yield (93.2% in the analog synthesis) depends on stoichiometric ratios and solvent choice. Ethanol serves as both solvent and proton donor, while L-proline acts as an organocatalyst, enhancing enantioselectivity . Scale-up challenges include managing exothermic reactions during reflux and minimizing racemization during extractions.
Table 2: Synthetic Conditions for Analogous Compounds
| Parameter | Value | Source |
|---|---|---|
| Catalyst | L-proline (1.6 mol) | |
| Solvent | Ethanol (850 mL) | |
| Temperature | 77°C (reflux) | |
| Reaction Time | 36 hours | |
| Yield | 93.2% |
Pharmacological and Biochemical Profile
Receptor Interactions
Although direct studies on 1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine are lacking, its structural analog DMPEA exhibits weak affinity for serotonin receptors (5-HT₂ₐ) and monoamine oxidase (MAO) inhibitory activity . The methyl branch in the target compound may sterically hinder receptor binding compared to DMPEA, potentially reducing psychedelic effects observed in rodent models .
Metabolic Pathways
Predicted metabolism involves hepatic oxidation via cytochrome P450 enzymes (CYP2D6, CYP3A4), followed by conjugation. Methoxy groups are resistant to demethylation, suggesting prolonged plasma half-life relative to non-methylated phenethylamines.
| Parameter | Recommendation | Source |
|---|---|---|
| Ventilation | Local exhaust required | |
| PPE | Gloves, face shield | |
| Storage | Cool, dry, ventilated area |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s primary use is as a chiral building block in β-blocker syntheses. For example, bevantolol—a cardioselective β₁-adrenergic antagonist—incorporates a similar 3,4-dimethoxyphenethylamine backbone .
Analytical Reference Standards
It serves as a reference material in mass spectrometry and high-performance liquid chromatography (HPLC) for quantifying psychoactive substances in forensic toxicology .
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